Dimethyl 4-hydroxy-4'-methoxybiphenyl-2,3-dicarboxylate
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Overview
Description
3-(4-Methoxyphenyl)-6-hydroxyphthalic acid dimethyl ester is an organic compound that features a phthalic acid core with a methoxyphenyl group and a hydroxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-6-hydroxyphthalic acid dimethyl ester typically involves the esterification of 3-(4-Methoxyphenyl)-6-hydroxyphthalic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Methoxyphenyl)-6-hydroxyphthalic acid dimethyl ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-6-hydroxyphthalic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-Methoxyphenyl)-6-oxo-phthalic acid dimethyl ester.
Reduction: 3-(4-Methoxyphenyl)-6-hydroxyphthalic acid diol.
Substitution: 3-(4-Substituted phenyl)-6-hydroxyphthalic acid dimethyl ester.
Scientific Research Applications
3-(4-Methoxyphenyl)-6-hydroxyphthalic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-6-hydroxyphthalic acid dimethyl ester involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester groups can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-phthalic acid dimethyl ester: Lacks the hydroxy group, which may affect its reactivity and biological activity.
3-(4-Hydroxyphenyl)-6-hydroxyphthalic acid dimethyl ester: Contains an additional hydroxy group, which can enhance its hydrogen bonding capabilities.
3-(4-Methoxyphenyl)-6-hydroxyphthalic acid diethyl ester: Similar structure but with ethyl ester groups instead of methyl, which can influence its solubility and reactivity.
Uniqueness
3-(4-Methoxyphenyl)-6-hydroxyphthalic acid dimethyl ester is unique due to the presence of both methoxy and hydroxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
17113-34-7 |
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Molecular Formula |
C17H16O6 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
dimethyl 3-hydroxy-6-(4-methoxyphenyl)benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H16O6/c1-21-11-6-4-10(5-7-11)12-8-9-13(18)15(17(20)23-3)14(12)16(19)22-2/h4-9,18H,1-3H3 |
InChI Key |
YCJGBWAHHJYBMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(C=C2)O)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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